7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is a chemical compound that can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Synthesis Analysis
The synthesis of this compound involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is also formed as an intermediate during the synthesis of ciprofloxacin hydrochloride .Molecular Structure Analysis
The molecular formula of this compound is C13H9ClFNO3 . It has a molecular weight of 281.67 .Chemical Reactions Analysis
This compound is used as an intermediate in the synthesis of ciprofloxacin hydrochloride .Physical and Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 467.3±45.0 °C at 760 mmHg . The melting point is 242-245 °C (lit.) . It has a flash point of 236.4±28.7 °C .Scientific Research Applications
Physicochemical Properties and Industrial Application
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, an impurity in ciprofloxacin manufacture, has its physicochemical properties explored for improving ciprofloxacin's crystallization and purification process. The study of its melting and decomposition properties, solubility in relation to ion strength, temperature, and pH, contributes significantly to the pharmaceutical industry (Yin Qiuxiang, 2002).
Chemical Synthesis and Reactivity
The reactivity of this compound with piperazine in water has been studied, leading to the formation of ciprofloxacin and other compounds. This research is crucial for understanding the synthesis and impurity profile of fluoroquinolone antibiotics (U. R. Kalkote et al., 1996).
Antibacterial Potency
Several studies have explored the antibacterial properties of derivatives of this compound. These derivatives exhibit good to excellent antibacterial activities against various strains such as E. coli and S. aureus. This indicates the compound's significant potential in developing new antibacterial agents (Y. Al-Hiari et al., 2007).
Novel Synthesis and Characterization
Innovative methods for synthesizing and characterizing derivatives of this compound have been researched. These studies contribute to the advancement of medicinal chemistry by providing new pathways and compounds with potential therapeutic applications (Zhengjun Xia et al., 2013).
Antitumor Activity
Research has been conducted on the synthesis of novel derivatives and their potential antitumor activities. Some compounds synthesized from this compound showed high levels of cytotoxicity against breast carcinoma cell lines, suggesting their use in cancer treatment (M. El-Abadelah et al., 2007).
Antimicrobial Properties
Various studies focus on the synthesis of new derivatives with significant antimicrobial properties. This research is vital for developing new drugs to combat microbial resistance (Y. Al-Hiari et al., 2011).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly in inhibiting bacterial enzymes. It interacts with bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth . This interaction is crucial for its antibacterial activity and makes it effective against a wide range of Gram-positive and Gram-negative bacteria .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by disrupting DNA replication and transcription, leading to cell death in bacteria . This compound also affects cell signaling pathways and gene expression by inhibiting the enzymes responsible for maintaining DNA supercoiling . Additionally, it impacts cellular metabolism by interfering with the normal functioning of bacterial cells, ultimately leading to their demise .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the bacterial DNA gyrase and topoisomerase IV enzymes . This binding inhibits the enzymes’ ability to introduce negative supercoils into DNA, which is necessary for DNA replication and transcription . The inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately causing cell death . This mechanism of action is similar to that of other fluoroquinolones, making it a potent antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that its antibacterial activity can diminish over time due to degradation . In short-term experiments, it remains effective in inhibiting bacterial growth and replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and potential damage to the liver and kidneys have been observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes responsible for its metabolism include cytochrome P450 oxidases and transferases . These metabolic processes result in the formation of various metabolites, some of which retain antibacterial activity . The compound’s metabolism can also affect metabolic flux and metabolite levels in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high bacterial loads, such as the liver, kidneys, and lungs . Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the nucleus of bacterial cells . It targets the bacterial DNA gyrase and topoisomerase IV enzymes, which are located in these compartments . The compound’s activity is influenced by its ability to reach these subcellular locations and bind to its target enzymes . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Properties
IUPAC Name |
7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-7-1-4-9-11(5-7)15(8-2-3-8)6-10(12(9)16)13(17)18/h1,4-6,8H,2-3H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISYZMAJMMQIRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539004 | |
Record name | 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93110-13-5 | |
Record name | 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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